
(R)-(-)-1-Aminoindan
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of R-(+)-N-propargyl-1-aminoindan mesylate showcases a method starting from propargyl alcohol, benzene sulfuric chloride, and aminoindan, highlighting the process simplification and cost reduction (Song Dan-qing, 2004). Additionally, an efficient synthesis approach utilizing aza-Barbier reaction and intramolecular Heck reaction for constructing the aminoindan skeleton has been developed, further proving the versatility and accessibility of (R)-(-)-1-Aminoindan derivatives (Ran Song et al., 2016).
Molecular Structure Analysis
Laser-induced fluorescence (LIF) and single vibronic level emission spectroscopy of chiral (R)-1-aminoindan have been utilized to identify low energy conformers, their ground, and excited states vibrational spectroscopy, providing a detailed understanding of its molecular structure and vibrational modes (K. Barbu-Debus et al., 2006).
Chemical Reactions and Properties
(R)-(-)-1-Aminoindan serves as a precursor in the synthesis of various compounds, demonstrating its chemical versatility. For instance, its use in the one-pot palladium-catalyzed decarboxylative allylation-Heck cyclization cascade to generate 1-aminoindanes illustrates its reactivity and the potential to form polycyclic imines, which are important for the synthesis of natural products and biologically relevant molecules (W. H. Fields et al., 2008).
Applications De Recherche Scientifique
Neurological Applications :
- As a metabotropic glutamate receptor (mGluR) 1 antagonist, it has been effective in reducing pentetrazol-induced kindled seizures (Watanabe et al., 2011).
- It shows neuroprotective properties against experimental Parkinson's disease, reversing behavioral asymmetry and restoring striatal catecholamine levels (Weinreb et al., 2011).
- Chronic systemic treatment with 1-(R)-aminoindan improves cognitive behavior deficits in aged mice and has neuroprotective effects on age-related alterations in neurobehavioral functions (Badinter et al., 2015).
Cardiovascular Applications :
- Rasagiline mesylate, a derivative of (R)-1-aminoindan, is cardioprotective and anti-apoptotic in a rat model of experimental myocardial infarction (Varela et al., 2017).
Drug Development :
- Rasagiline, a derivative of (R)-1-aminoindan, is a new medicine for curing parkinsonism (Wang Yu-cheng, 2006).
- The stereoselective synthesis of 3-aminoindan-1-ones, a related compound, has been incorporated into active HIV-1 protease inhibitors (Arefalk et al., 2006).
Pharmacological Insights :
- Aminoindanes, a class of psychoactive substances that include (R)-1-aminoindan, could become the next wave of 'legal highs' due to their chemistry, pharmacology, and toxicological aspects (Sainsbury et al., 2011).
Analytical Chemistry :
- The Pro-PPZ derivatization method was successfully applied to chiral metabolite analysis of (R)-1-aminoindan in saliva samples (Youxi Jin et al., 2020).
Propriétés
IUPAC Name |
(1R)-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEVHMGJSYVQBQ-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370045 | |
| Record name | (R)-1-Aminoindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-1-Aminoindan | |
CAS RN |
10277-74-4 | |
| Record name | 1-Aminoindan, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010277744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-1-Aminoindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(-)-1-Aminoindan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-AMINOINDANE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I17RC77CJ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

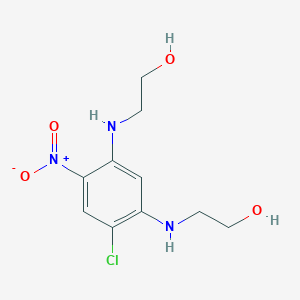




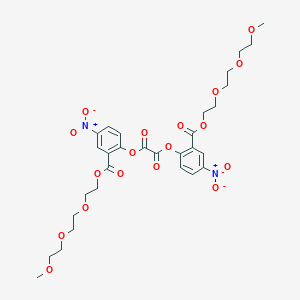
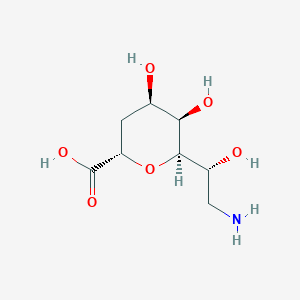


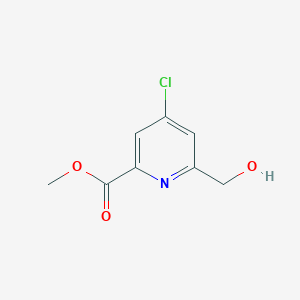
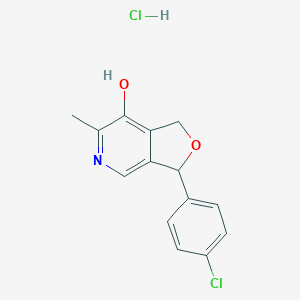
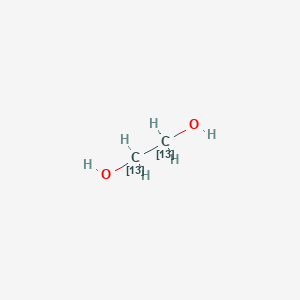
![1-[4-[(E)-prop-1-enyl]phenyl]ethanone](/img/structure/B26589.png)
